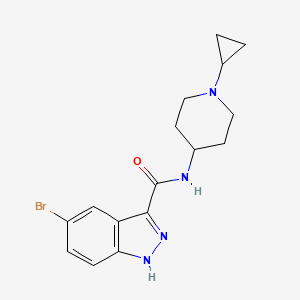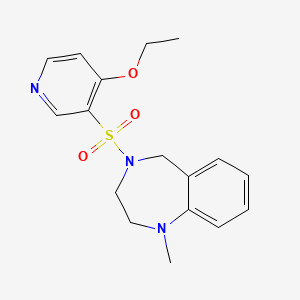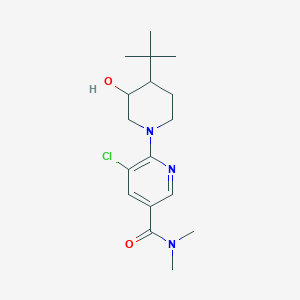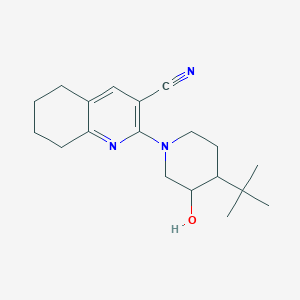
2-(4-Tert-butyl-3-hydroxypiperidin-1-yl)quinoline-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Tert-butyl-3-hydroxypiperidin-1-yl)quinoline-4-carbonitrile, commonly known as TBHQ, is a synthetic antioxidant that is widely used in the food industry. It has been approved by the US Food and Drug Administration (FDA) as a food additive and is considered safe for human consumption at low levels. TBHQ is also used in various other applications, including as a polymerization inhibitor in the production of butadiene and as a stabilizer in the production of certain rubber products.
Wirkmechanismus
TBHQ exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. It also activates the Nrf2-Keap1 pathway, which regulates the expression of various antioxidant enzymes.
Biochemical and Physiological Effects:
TBHQ has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation products. TBHQ has also been shown to modulate the expression of various genes involved in oxidative stress, inflammation, and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
TBHQ has several advantages for use in lab experiments. It is a stable compound that is readily available and easy to handle. It is also relatively inexpensive compared to other antioxidants. However, TBHQ has some limitations. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, TBHQ has been shown to interfere with the activity of some enzymes, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on TBHQ. One area of interest is the development of new TBHQ derivatives with improved antioxidant properties and reduced cytotoxicity. Another area of interest is the investigation of the potential health benefits of TBHQ in humans, particularly in the prevention and treatment of chronic diseases. Additionally, further research is needed to elucidate the precise mechanisms by which TBHQ exerts its antioxidant and anti-inflammatory effects.
Synthesemethoden
TBHQ is synthesized by reacting 2,6-di-tert-butylphenol with paraformaldehyde and piperidine in the presence of a catalyst. The resulting product is then reacted with 2-chloroquinoline-4-carbonitrile to form TBHQ.
Wissenschaftliche Forschungsanwendungen
TBHQ has been extensively studied for its antioxidant properties and its potential health benefits. It has been shown to have a protective effect against oxidative stress, which is implicated in the development of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. TBHQ has also been shown to have anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
2-(4-tert-butyl-3-hydroxypiperidin-1-yl)quinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-19(2,3)15-8-9-22(12-17(15)23)18-10-13(11-20)14-6-4-5-7-16(14)21-18/h4-7,10,15,17,23H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJBTWSSIUPIDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCN(CC1O)C2=NC3=CC=CC=C3C(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2,3-dichlorobenzoate](/img/structure/B7359483.png)

![5-bromo-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359514.png)

![4-[2-(2,3-dihydro-1-benzofuran-5-yl)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide](/img/structure/B7359526.png)
![4-amino-2,5-dimethyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)propyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7359528.png)
![N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359545.png)


![[6-(4-Tert-butyl-3-hydroxypiperidin-1-yl)pyridin-3-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7359572.png)


![3-[2-[(1,1-Dioxothian-4-yl)methylamino]-1-hydroxypropan-2-yl]phenol](/img/structure/B7359584.png)
